molecular formula C19H12ClN3O2 B11489400 2-amino-4-(3-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(3-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B11489400
M. Wt: 349.8 g/mol
InChI Key: BSTWTWKSHJILFJ-UHFFFAOYSA-N
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Description

2-amino-4-(3-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be catalyzed by various catalysts or can proceed in the absence of a catalyst . For instance, the reaction of 5,7-dihydroxy-4-substituted coumarins with malononitrile and aromatic aldehydes in the presence of potassium carbonate (K₂CO₃) as a basic catalyst is a common method .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the multicomponent reaction approach is scalable and can be adapted for industrial synthesis, ensuring the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

Scientific Research Applications

2-amino-4-(3-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(3-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, its antitumor activity is attributed to its ability to interfere with DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 2-amino-4H-pyran-3-carbonitrile derivatives, such as:

Uniqueness

The uniqueness of 2-amino-4-(3-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3-chlorophenyl group enhances its pharmacological properties, making it a valuable compound for drug development .

Properties

Molecular Formula

C19H12ClN3O2

Molecular Weight

349.8 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C19H12ClN3O2/c20-11-5-3-4-10(8-11)15-13(9-21)18(22)25-17-12-6-1-2-7-14(12)23-19(24)16(15)17/h1-8,15H,22H2,(H,23,24)

InChI Key

BSTWTWKSHJILFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Cl)C(=O)N2

Origin of Product

United States

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